Androgen receptor degrader-3
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Overview
Description
Androgen receptor degrader-3 is a compound that inhibits androgen receptor signaling and promotes the degradation of the receptor.
Preparation Methods
The preparation of androgen receptor degrader-3 involves synthetic routes and reaction conditions that are designed to achieve high purity and yield. One method involves the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that link a ligand for the androgen receptor to a ligand for an E3 ubiquitin ligase. This linkage facilitates the ubiquitination and subsequent degradation of the androgen receptor . Industrial production methods focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Androgen receptor degrader-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically intermediates that can be further processed to yield the final compound .
Scientific Research Applications
Androgen receptor degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of androgen receptors and the effects of this degradation on cellular processes.
Biology: Employed in research to understand the role of androgen receptors in various biological pathways and diseases.
Medicine: Investigated for its potential therapeutic applications in treating prostate cancer, particularly in cases where traditional therapies have failed due to drug resistance
Industry: Utilized in the development of new drugs and therapeutic agents targeting androgen receptors.
Mechanism of Action
The mechanism of action of androgen receptor degrader-3 involves binding to the androgen receptor and promoting its degradation through the proteasome pathway. This process is facilitated by the compound’s bifunctional nature, which allows it to link the androgen receptor to an E3 ubiquitin ligase. The ubiquitination of the androgen receptor leads to its recognition and degradation by the proteasome, effectively reducing androgen receptor levels and inhibiting its signaling .
Comparison with Similar Compounds
Androgen receptor degrader-3 is unique in its ability to both inhibit androgen receptor signaling and promote receptor degradation. Similar compounds include:
UT-155: A selective androgen receptor degrader that induces androgen receptor degradation via the ubiquitin-proteasome pathway.
UT-69: Another selective androgen receptor degrader with similar mechanisms of action.
UT-34: A compound that also targets the androgen receptor for degradation
These compounds share the common goal of targeting androgen receptors for degradation but may differ in their specific molecular structures and binding affinities.
Properties
Molecular Formula |
C45H51ClN8O5 |
---|---|
Molecular Weight |
819.4 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxophthalazin-6-yl]piperazin-1-yl]methyl]piperidin-1-yl]benzamide |
InChI |
InChI=1S/C45H51ClN8O5/c1-44(2)42(45(3,4)43(44)59-34-11-7-30(25-47)36(46)24-34)50-39(56)29-5-8-32(9-6-29)52-17-15-28(16-18-52)27-51-19-21-53(22-20-51)33-10-12-35-31(23-33)26-48-54(41(35)58)37-13-14-38(55)49-40(37)57/h5-12,23-24,26,28,37,42-43H,13-22,27H2,1-4H3,(H,50,56)(H,49,55,57) |
InChI Key |
PAELKDHSDBUTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(N=C7)C8CCC(=O)NC8=O)C |
Origin of Product |
United States |
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